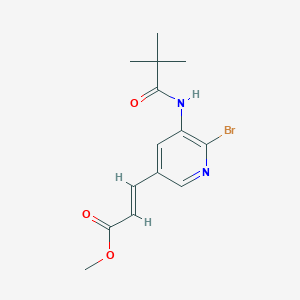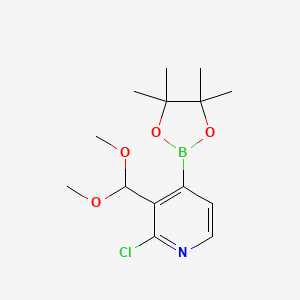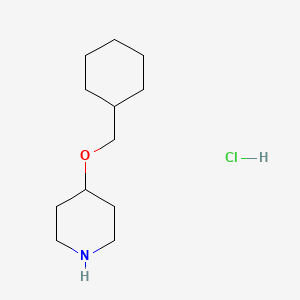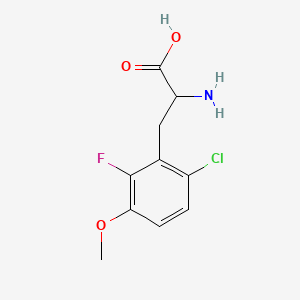
6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
Übersicht
Beschreibung
6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine is a chemical compound with the CAS Number: 1256482-68-4 . It has a molecular weight of 247.65 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxyphenylalanine . The InChI code for this compound is 1S/C10H11ClFNO3/c1-16-8-3-2-6 (11)5 (9 (8)12)4-7 (13)10 (14)15/h2-3,7H,4,13H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 220 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications : Otani and Briley (1982) investigated the structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine, including compounds similar to 6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine. They found that most substitutions in the benzoyl phenyl ring resulted in greater growth-inhibiting activity, especially with the methoxy group, indicating potential antitumor applications (Otani & Briley, 1982).
Radiopharmaceutical Applications : Wagner, Ermert, and Coenen (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in neurologic and oncologic PET. This study highlights the use of fluoro-substituted phenylalanine derivatives in medical imaging and diagnostics (Wagner, Ermert & Coenen, 2009).
Biosynthetic Pathway Analysis : Beck (1997) explored the biosynthetic pathway of chlorinated methoxybenzaldehydes in the white rot fungus, demonstrating the conversion of fluoro-substituted phenylalanine into various fluoro-methoxybenzaldehydes. This study contributes to the understanding of natural biosynthetic pathways involving fluoro-phenylalanine derivatives (Beck, 1997).
Enzyme Inhibition Studies : Hawtrey et al. (2008) studied the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-tritylamino acids and nucleotide compounds, including derivatives of fluoro-DL-phenylalanine. Such studies are crucial for developing antiviral therapies and understanding enzyme interactions (Hawtrey et al., 2008).
Chiral Separation and Recognition : Wu et al. (2015) conducted a study on the enantioseparation and chiral recognition of α-amino acids and their derivatives, including fluoro-substituted phenylalanine, on a chiral stationary phase. This research is significant in the field of analytical chemistry, particularly in understanding the separation processes of chiral molecules (Wu et al., 2015).
Eigenschaften
IUPAC Name |
2-amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCVGXVDGKDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



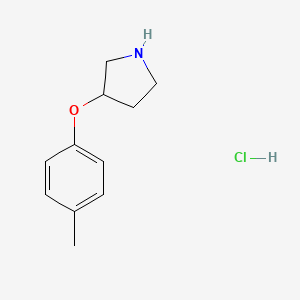
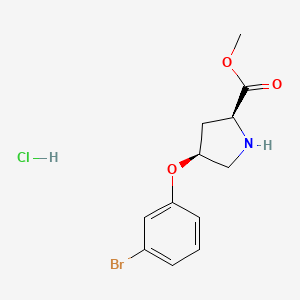
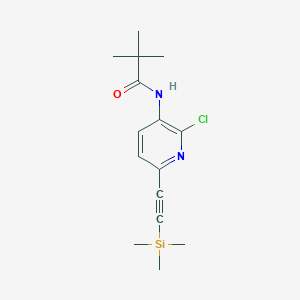

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)

